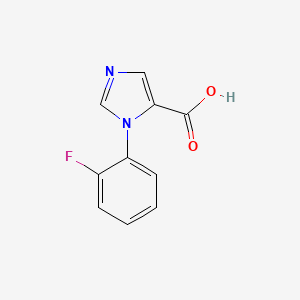

1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid

Description

1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid (CAS: 1439902-55-2) is a fluorinated aromatic imidazole derivative. Its structure features a fluorine atom in the ortho position of the phenyl ring attached to the imidazole nitrogen, with a carboxylic acid group at the 5-position of the imidazole core.

Properties

IUPAC Name |

3-(2-fluorophenyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-3-1-2-4-8(7)13-6-12-5-9(13)10(14)15/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVVDICIADAPDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=NC=C2C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated imidazole under palladium catalysis.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. High-pressure reactors and continuous flow systems may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products:

Oxidation Products: Imidazole N-oxides.

Reduction Products: Alcohols or aldehydes.

Substitution Products: Nitro or halogenated derivatives of the fluorophenyl group.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit antimicrobial properties. A study on related compounds demonstrated that N-alkylimidazole-2-carboxylic acids showed enhanced antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis due to their low pKa values, which facilitate membrane penetration . Although specific data on 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid's antimicrobial efficacy is limited, its structural similarity to other active imidazole derivatives suggests potential effectiveness.

Anticancer Properties

The compound has been investigated for its anticancer properties. A related study highlighted the effects of benzene-poly-carboxylic acid complexes on cancer cell lines, indicating that compounds with similar structures may also induce apoptosis in cancer cells . While direct studies on this compound are sparse, its structural characteristics position it as a candidate for further investigation in cancer therapeutics.

Cardiovascular Research

This compound may serve as an intermediate in the synthesis of antihypertensive agents. For instance, its derivatives have been studied as potential intermediates in the synthesis of olmesartan medoxomil, an effective antihypertensive drug . This connection underscores the relevance of this compound in cardiovascular pharmacology.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and coordination interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.

Comparison with Similar Compounds

Positional Isomers: Fluorine Substitution Patterns

- 1-(4-Fluorophenyl)-1H-imidazole-5-carboxylic Acid Structural Difference: Fluorine is in the para position of the phenyl ring. This compound was used in the synthesis of a GAT inhibitor (compound 47z) via HBTU-mediated coupling, achieving 92% yield . Application: Intermediate in bioactive molecule synthesis.

- Application: Not explicitly stated in evidence but inferred as a precursor for PET tracers or enzyme inhibitors.

Trifluoromethyl-Substituted Analogs

- 1-[[3-(Trifluoromethyl)phenyl]methyl]-1H-imidazole-5-carboxylic Acid (CAS: 1439899-43-0) Structural Difference: A benzyl group with a trifluoromethyl substituent replaces the fluorophenyl group. Impact: The trifluoromethyl group is strongly electron-withdrawing, increasing the carboxylic acid's acidity (pKa ~1–2) compared to the target compound (pKa ~3–4). This enhances solubility in polar solvents . Application: Potential use in metal-organic frameworks or enzyme inhibitors.

Aliphatic Fluorine-Substituted Derivatives

- 1-(2,2,2-Trifluoroethyl)-1H-imidazole-5-carboxylic Acid (CAS: 328569-22-8)

- Structural Difference: A trifluoroethyl group replaces the fluorophenyl ring.

- Impact: Aliphatic fluorine enhances metabolic stability but reduces aromatic π-π stacking interactions. Molecular weight (208.11 g/mol) is lower than the target compound (~236.21 g/mol) .

- Application: Intermediate in agrochemical or pharmaceutical synthesis.

Ester Derivatives and Prodrugs

- (R)-1-(1-Phenylethyl)-1H-imidazole-5-carboxylic Acid Methyl Ester ([11C]MTO) Structural Difference: Methyl ester replaces the carboxylic acid; phenylethyl group instead of fluorophenyl. Impact: Esterification improves blood-brain barrier penetration. Used in PET imaging for adrenal tumors due to binding to 11β-hydroxylase . Application: Diagnostic radiopharmaceutical for adrenal cortex imaging .

Non-Fluorinated Analogs

- 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic Acid (CAS: 3157-27-5)

Data Table: Key Structural and Functional Comparisons

Research Findings and Trends

- Synthetic Methods : HBTU/HATU-mediated coupling is common for imidazole-carboxylic acid derivatives, with yields >90% .

- Pharmacological Relevance : Fluorine position critically affects target engagement. Ortho-substitution may hinder rotation, stabilizing specific conformations .

- Imaging Applications: Ester derivatives (e.g., [11C]MTO) highlight the importance of functional group modification for diagnostic use .

Biological Activity

1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, anticancer, and antibacterial properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features an imidazole ring, which is known for its biological significance, particularly in drug design.

Antiviral Activity

Recent studies have indicated that derivatives of imidazole compounds exhibit antiviral properties, particularly against HIV-1 integrase (IN). In a study evaluating various imidazole derivatives, it was found that compounds with similar structures to this compound showed moderate inhibition of HIV-1 IN-LEDGF/p75 interactions.

Table 1: Antiviral Activity of Imidazole Derivatives

| Compound ID | % Inhibition | CC₅₀ (µM) |

|---|---|---|

| 11a | 83% | >200 |

| 11b | 82% | 158.4 |

| 11h | 40% | 50.4 |

The data suggest that while some derivatives achieve high inhibition rates (above 80%), the cytotoxicity levels (CC₅₀ values) vary significantly, indicating a need for further optimization to enhance efficacy while minimizing toxicity .

Anticancer Activity

The anticancer potential of imidazole derivatives has also been explored. For instance, compounds similar to this compound were tested for their ability to inhibit Polo-like Kinase 1 (Plk1), a critical target in cancer therapy.

Table 2: Anticancer Activity against Plk1

| Compound ID | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 4.4 | Inhibition of Plk1 PBD |

| Compound B | 2.94 | Induction of mitotic arrest |

These findings indicate that certain modifications on the imidazole scaffold can significantly enhance the binding affinity and inhibitory action against Plk1, resulting in effective cancer cell death .

Antibacterial Activity

The antibacterial properties of imidazole derivatives have been documented as well. In a recent investigation, various compounds were screened for their activity against Gram-positive and Gram-negative bacteria.

Table 3: Antibacterial Activity

| Compound ID | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound C | 0.0039 | Staphylococcus aureus |

| Compound D | 0.0195 | Escherichia coli |

The results demonstrate that certain derivatives exhibit potent antibacterial activity with minimal inhibitory concentration (MIC) values indicating strong efficacy against common pathogens .

Case Study: HIV-1 Integrase Inhibitors

A detailed study on the inhibition of HIV-1 integrase by various imidazole derivatives highlighted the importance of structural modifications. Compounds with fluorinated phenyl groups showed enhanced interactions with critical amino acids in the integrase enzyme, leading to increased inhibitory activity.

Case Study: Cancer Cell Lines

In vitro assays using HeLa and L363 cancer cell lines demonstrated that certain derivatives induced significant apoptosis and cell cycle arrest at concentrations below 10 µM, suggesting their potential as therapeutic agents in oncology .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid, and what intermediates are critical?

- The synthesis typically involves cyclocondensation of 2-fluorophenyl-substituted precursors with carbonyl-containing reagents. For example, imidazole ring formation can be achieved via Debus-Radziszewski reaction using ammonium acetate and α-keto acids. Esterification (e.g., methyl or ethyl ester intermediates) followed by hydrolysis yields the carboxylic acid moiety . Key intermediates include halogenated phenylimidazole esters, which are characterized by NMR and LC-MS to confirm regioselectivity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- NMR Spectroscopy : - and -NMR identify the fluorophenyl substituent’s position and imidazole proton environments .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 235.2 [M+H]) and fragmentation patterns .

- Elemental Analysis : Validates stoichiometry (e.g., C, H, N within 0.3% of theoretical values) .

- HPLC : Assesses purity using reverse-phase columns with UV detection at 254 nm .

Q. How can the compound’s solubility and stability be optimized for in vitro assays?

- Solubility is enhanced using polar aprotic solvents (DMSO, DMF) or buffered aqueous solutions at pH 7–7. Stability studies under varying temperatures (4°C vs. 25°C) and light exposure guide storage conditions. Lyophilization is recommended for long-term preservation .

Advanced Research Questions

Q. What role does the 2-fluorophenyl group play in modulating electronic properties and biological interactions?

- The fluorine atom’s electronegativity induces electron-withdrawing effects, altering the imidazole ring’s electron density. This impacts hydrogen-bonding capacity and interactions with biological targets (e.g., enzymes or receptors). Computational studies (DFT) reveal reduced HOMO-LUMO gaps compared to non-fluorinated analogs, suggesting enhanced reactivity .

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

- Chiral HPLC using amylose- or cellulose-based columns resolves enantiomers. Alternatively, derivatization with chiral auxiliaries (e.g., Mosher’s acid) followed by -NMR analysis distinguishes stereoisomers. Evidence from etomidate acid (a related chiral compound) shows >99% enantiomeric excess via these methods .

Q. What experimental designs are recommended for studying metabolic pathways and toxicity?

- In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactors to identify Phase I metabolites (e.g., hydroxylation, defluorination). LC-MS/MS detects metabolites, while CYP450 inhibition assays assess enzyme interactions .

- Toxicity Screening : Ames test for mutagenicity and acute oral toxicity (OECD 423) in rodent models. A structurally similar compound showed LD >2000 mg/kg, suggesting low acute toxicity .

Q. How can X-ray crystallography elucidate the compound’s solid-state conformation and intermolecular interactions?

- Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths, angles, and packing motifs. For example, hydrogen-bonding between the carboxylic acid and imidazole nitrogen stabilizes the crystal lattice. Twinning or high-resolution data may require SHELXL refinement .

Q. What computational approaches predict binding affinity to biological targets (e.g., enzymes or receptors)?

- Molecular Docking (AutoDock Vina) : Models interactions with active sites (e.g., CYP11B enzymes, as seen in etomidate derivatives).

- MD Simulations : Assess binding stability over 100 ns trajectories. Free energy calculations (MM-PBSA) quantify affinity differences between fluorinated and non-fluorinated analogs .

Data Contradictions and Resolution

- Synthetic Yield Variability : Conflicting yields (e.g., 40–70%) in similar imidazole syntheses suggest sensitivity to reaction conditions (temperature, catalyst purity). Optimization via DoE (Design of Experiments) is advised .

- Metabolic Half-Life Discrepancies : Etomidate’s metabolite (a related compound) shows doubled half-life in cirrhotic patients. Researchers must adjust pharmacokinetic models for hepatic impairment .

Methodological Recommendations

- Crystallography : Use SHELXD for structure solution and SHELXL for refinement, especially with twinned data .

- Metabolite Identification : High-resolution Orbitrap MS coupled with isotopic pattern matching improves confidence .

- Chiral Analysis : Combine circular dichroism (CD) with HPLC for stereochemical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.